molecular formula C15H19N3OS B6444868 1-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]pyrrolidine-2-carboxamide CAS No. 2548978-83-0

1-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]pyrrolidine-2-carboxamide

Cat. No.: B6444868
CAS No.: 2548978-83-0
M. Wt: 289.4 g/mol
InChI Key: AQTOGSJXNBWSPN-UHFFFAOYSA-N
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Description

1-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]pyrrolidine-2-carboxamide is a complex organic compound that features a unique combination of a benzothiazole ring and a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]pyrrolidine-2-carboxamide typically involves the condensation of 2-aminobenzothiazole with a suitable pyrrolidine derivative. One common method includes the reaction of 2-aminobenzothiazole with itaconic acid in the presence of acetic acid at elevated temperatures . Another approach involves heating 2-aminobenzothiazole with itaconic acid under reflux conditions in isopropanol with acetic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Solvent-free conditions or the use of green solvents may also be employed to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]pyrrolidine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as antimicrobial coatings.

Mechanism of Action

The mechanism of action of 1-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring may enhance the binding affinity and selectivity of the compound. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

  • 1-(benzothiazol-2-yl)pyrrolidine-2-carboxamide
  • 1-(thiazol-2-yl)pyrrolidine-2-carboxamide
  • 1-(benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid

Uniqueness: 1-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]pyrrolidine-2-carboxamide is unique due to the presence of the propan-2-yl group, which can influence its biological activity and pharmacokinetic properties. This structural feature may enhance its solubility, stability, and ability to cross biological membranes compared to similar compounds.

Properties

IUPAC Name

1-(4-propan-2-yl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-9(2)10-5-3-7-12-13(10)17-15(20-12)18-8-4-6-11(18)14(16)19/h3,5,7,9,11H,4,6,8H2,1-2H3,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTOGSJXNBWSPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(=CC=C1)SC(=N2)N3CCCC3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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